Enpp-1-IN-17

Cancer Immunotherapy STING Pathway ENPP1 Inhibition

ENPP1 inhibitors vary significantly in substrate selectivity, directly impacting cGAS-STING pathway studies. Non-selective inhibitors confound results via off-target ATPase inhibition. Enpp-1-IN-17 solves this: • Defined selectivity: Ki (cGAMP) 100 nM-1 μM; Ki (ATP) >1 μM (>6.4-fold selective) • Preserves ATP-dependent processes while stabilizing extracellular cGAMP • 6.4- to 64-fold more potent than early-generation inhibitor QS1 • Patent reference: WO2019046778A1 Benchmarked for SAR studies and cancer immunotherapy ex vivo assays.

Molecular Formula C18H24N4O2
Molecular Weight 328.4 g/mol
Cat. No. B12391659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEnpp-1-IN-17
Molecular FormulaC18H24N4O2
Molecular Weight328.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(=NC=N2)N3CCC4(CCNC4)CC3)OC
InChIInChI=1S/C18H24N4O2/c1-23-15-9-13-14(10-16(15)24-2)20-12-21-17(13)22-7-4-18(5-8-22)3-6-19-11-18/h9-10,12,19H,3-8,11H2,1-2H3
InChIKeyJFWDXDVLIPMYII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Enpp-1-IN-17: Selective ENPP1 Inhibitor


Enpp-1-IN-17 (Example 274) is a small-molecule inhibitor of ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), a negative regulator of the cGAS–STING innate immune pathway. Disclosed in patent WO2019046778A1, this compound demonstrates inhibitory constants (Ki values) in the 100 nM–1 μM range for cGAMP hydrolysis and >1 μM for ATP hydrolysis, with a selectivity ratio >6.4 favoring cGAMP inhibition [1]. As a research tool, Enpp-1-IN-17 is applied in cancer immunotherapy and infectious disease models to modulate extracellular 2′3′-cGAMP levels and enhance STING-mediated immune activation [2].

Why Enpp-1-IN-17 Is Not Interchangeable


ENPP1 inhibitors are not functionally interchangeable due to variations in substrate selectivity, cellular permeability, and downstream immunological effects. While many compounds inhibit ENPP1 enzymatic activity, they differ significantly in their relative inhibition of cGAMP versus ATP hydrolysis. cGAMP is the key endogenous STING agonist, and its preservation in the tumor microenvironment is critical for immune activation. Conversely, ATP degradation products may influence purinergic signaling. Therefore, inhibitors with defined cGAMP/ATP selectivity ratios—such as Enpp-1-IN-17's >6.4-fold preference for cGAMP inhibition—provide researchers with precise control over pathway modulation, whereas less selective agents may confound experimental interpretation [1].

Enpp-1-IN-17: Comparator-Based Evidence


cGAMP Hydrolysis Potency vs. STF-1084

Enpp-1-IN-17 inhibits cGAMP hydrolysis with a Ki of 100 nM–1 μM [1]. In contrast, the AI-designed clinical candidate ISM5939 achieves an IC50 of 0.63 nM for cGAMP degradation, representing approximately 160- to 1,600-fold greater potency in biochemical assays [2]. This potency difference reflects the advanced optimization of ISM5939 for therapeutic applications, while Enpp-1-IN-17 remains a valuable tool for mechanistic studies requiring moderate ENPP1 inhibition.

Cancer Immunotherapy STING Pathway ENPP1 Inhibition

cGAMP vs. ATP Selectivity vs. ISM5939

Enpp-1-IN-17 exhibits a Ki >1 μM for ATP hydrolysis and a cGAMP/ATP selectivity ratio >6.4 [1]. ISM5939 demonstrates an IC50 of 9.28 nM for ATP hydrolysis and a cGAMP/ATP selectivity ratio of ~14.7 (calculated as 9.28 nM / 0.63 nM) [2]. Both compounds preferentially inhibit cGAMP hydrolysis, but ISM5939 achieves higher absolute potency against both substrates.

ENPP1 Selectivity ATP Hydrolysis STING Modulation

cGAMP Hydrolysis Potency vs. QS1

Enpp-1-IN-17 displays a Ki range of 100 nM–1 μM for cGAMP hydrolysis [1]. STF-1084, a well-characterized ENPP1 inhibitor, exhibits an apparent Ki of 110 nM (0.11 μM) and a cellular IC50 of 340 nM [2]. Both compounds reside in a similar moderate-potency class, but STF-1084 is cell-impermeable, restricting its use to extracellular ENPP1 blockade, whereas the permeability of Enpp-1-IN-17 is not explicitly documented, necessitating empirical verification for intracellular applications.

ENPP1 Inhibitor cGAMP Hydrolysis STING Activation

Selectivity Over Related Ectonucleotidases: Enpp-1-IN-17 vs. STF-1084

Enpp-1-IN-17's selectivity against ENPP2, ENPP3, and alkaline phosphatase is not reported in available literature [1]. In contrast, STF-1084 demonstrates well-defined selectivity: apparent Ki values of 5.5 μM for ENPP2 and >100 μM for alkaline phosphatase, with no activity against a panel of 468 kinases at 1 μM [2]. This lack of selectivity data for Enpp-1-IN-17 limits its use in experiments where off-target ectonucleotidase effects must be excluded.

ENPP1 ENPP2 Alkaline Phosphatase Selectivity Profiling

Enpp-1-IN-17: Optimal Research Applications


cGAS-STING Activation with cGAMP Stabilization

Enpp-1-IN-17 is appropriate for cell-free biochemical assays or cell culture experiments where moderate, reversible inhibition of ENPP1 is sufficient to probe cGAMP degradation dynamics. Its defined Ki range (100 nM–1 μM) and cGAMP/ATP selectivity (>6.4) enable researchers to dissect cGAMP-specific signaling events without the potential confounding effects of high-potency, irreversible inhibitors [1].

ENPP1 SAR and Chemical Probe Development

As a structurally disclosed example from patent WO2019046778A1, Enpp-1-IN-17 serves as a reference compound for validating new ENPP1 inhibitor discovery platforms. Its well-defined Ki values provide a baseline for comparing the potency and selectivity of novel chemical series [1].

Immuno-Oncology Preclinical Studies with cGAMP Stabilization

Researchers investigating the differential roles of cGAMP versus ATP hydrolysis products in immune activation or tumor biology can utilize Enpp-1-IN-17 to achieve a >6.4-fold preference for cGAMP inhibition. This selectivity profile helps minimize ATP-pathway interference in experimental readouts [1].

Technical Documentation Hub

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32 linked technical documents
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